N-Methyl-L-histidine

Catalog No.
S1929996
CAS No.
24886-03-1
M.F
C7H11N3O2
M. Wt
169.18 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-Methyl-L-histidine

CAS Number

24886-03-1

Product Name

N-Methyl-L-histidine

IUPAC Name

(2S)-3-(1H-imidazol-5-yl)-2-(methylamino)propanoic acid

Molecular Formula

C7H11N3O2

Molecular Weight

169.18 g/mol

InChI

InChI=1S/C7H11N3O2/c1-8-6(7(11)12)2-5-3-9-4-10-5/h3-4,6,8H,2H2,1H3,(H,9,10)(H,11,12)/t6-/m0/s1

InChI Key

CYZKJBZEIFWZSR-LURJTMIESA-N

SMILES

CNC(CC1=CN=CN1)C(=O)O

Synonyms

Methylhistidine, Methylhistidines

Canonical SMILES

CNC(CC1=CN=CN1)C(=O)O

Isomeric SMILES

CN[C@@H](CC1=CN=CN1)C(=O)O

Description

N(alpha)-methyl-L-histidine is a N(alpha)-methyl-L-histidines that is L-histidine bearing a single methyl substituent at the N(alpha)-position. It is a tautomer of a N(alpha)-methyl-L-histidine zwitterion.
Histidine substituted in any position with one or more methyl groups.
  • N(α)-methyl-L-histidine (1-Methyl-L-histidine)

    This form is a non-proteinogenic amino acid, meaning it is not one of the standard building blocks of proteins found in most organisms. However, it is a naturally occurring metabolite found in various sources including E. coli bacteria PubChem: and some plants like plums PubChem: . Research on 1-Methyl-L-histidine focuses on its presence as a biomarker in specific contexts and its potential physiological roles. For instance, studies have explored its presence in urine as a marker of muscle protein breakdown NCBI website: .

  • N(π)-methyl-L-histidine (3-Methyl-L-histidine)

    This form is a minor constituent of some proteins and can also be produced as a metabolite. Research on N(π)-methyl-L-histidine investigates its role in protein function and protein-protein interactions due to its unique chemical properties EMBL-EBI: . However, it's important to note that N(π)-methyl-L-histidine is sometimes referred to as a misnomer, as the true position of the methyl group may be debated EMBL-EBI: .

N-Methyl-L-histidine is an amino acid derivative of histidine, characterized by the addition of a methyl group at the nitrogen atom of the imidazole ring. Its chemical formula is C7H11N3O2C_7H_{11}N_3O_2, and it has a molecular weight of approximately 169.18 g/mol. This compound exists in various forms, including zwitterionic states, depending on the pH of the environment. N-Methyl-L-histidine is part of a broader class of methylated amino acids known as methylamino acids, which are formed through post-translational modifications of proteins .

Typical of amino acids. It can act as both a Bronsted base and an acid, accepting and donating protons under different conditions. The methylation process typically involves the transfer of a methyl group from a donor molecule such as S-adenosylmethionine, catalyzed by specific methyltransferase enzymes .

Biologically, N-Methyl-L-histidine is significant for its role in muscle metabolism and protein synthesis. It is particularly noted for its presence in muscle tissues and its involvement in the regulation of protein turnover. Elevated levels of N-Methyl-L-histidine have been linked to muscle wasting conditions, making it a potential biomarker for muscle health . Additionally, it may influence various metabolic pathways by modulating enzyme activities.

The synthesis of N-Methyl-L-histidine can be achieved through several methods:

  • Methylation of Histidine: This involves the direct methylation of L-histidine using methylating agents like methyl iodide or dimethyl sulfate under basic conditions.
  • Enzymatic Synthesis: Methyltransferases can catalyze the transfer of a methyl group to L-histidine, leading to the formation of N-Methyl-L-histidine as part of post-translational modifications in proteins .
  • Chemical Synthesis: Various synthetic routes have been developed that involve protecting groups and subsequent deprotection steps to yield the desired compound in high purity .

N-Methyl-L-histidine has several applications:

  • Biomarker: It serves as a biomarker for muscle health and protein metabolism.
  • Research: Used in studies concerning protein structure and function due to its role in post-translational modifications.
  • Pharmaceuticals: Potential applications in developing therapies for muscle-wasting diseases and metabolic disorders .

Studies have shown that N-Methyl-L-histidine interacts with various biological systems, particularly in muscle tissue. Its levels can indicate muscle degradation rates, making it useful in clinical assessments for conditions like cachexia or sarcopenia. Additionally, its interaction with specific enzymes has implications for understanding metabolic pathways involving amino acids .

N-Methyl-L-histidine is often compared with other methylated derivatives of histidine:

CompoundStructureUnique Features
1-MethylhistidineMethyl group at N1 positionInvolved primarily in protein synthesis
3-MethylhistidineMethyl group at N3 positionPlays a role in muscle metabolism
AnserineBeta-alanyl-3-methyl-L-histidineFound in skeletal muscles; unique dipeptide
CarnosineBeta-alanyl-L-histidineKnown for antioxidant properties

N-Methyl-L-histidine is unique due to its specific positioning of the methyl group and its direct implications in metabolic processes related to muscle health, distinguishing it from other similar compounds that may have different biological roles or mechanisms .

XLogP3

-2.7

Sequence

H

Other CAS

24886-03-1

Wikipedia

N(alpha)-methyl-L-histidine
N-methylhistidine

Dates

Modify: 2024-02-18

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